molecular formula C46H93N2O6P B8262797 Sphingomyelin (Milk, Bovine) CAS No. 121999-74-4

Sphingomyelin (Milk, Bovine)

Cat. No.: B8262797
CAS No.: 121999-74-4
M. Wt: 801.2 g/mol
InChI Key: SXZWBNWTCVLZJN-NMIJJABPSA-N
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Description

Sphingomyelin (Milk, Bovine) is a complex lipid molecule that belongs to the sphingolipid family. Sphingolipids are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction, cell recognition, and apoptosis. This compound is characterized by a long-chain fatty acid (tricosanoyl) attached to a sphingoid base (sphing-4-enine) and a phosphocholine head group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sphingomyelin (Milk, Bovine) typically involves multiple steps, starting with the preparation of the sphingoid base. The sphingoid base can be synthesized through the condensation of a long-chain fatty acid with an amino alcohol, followed by phosphorylation to introduce the phosphocholine group. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of Sphingomyelin (Milk, Bovine) involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Sphingomyelin (Milk, Bovine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the sphingoid base or the fatty acid chain.

    Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized sphingolipids.

Scientific Research Applications

Sphingomyelin (Milk, Bovine) has numerous applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of sphingolipids in various chemical reactions.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.

    Industry: Utilized in the development of cosmetics and skincare products due to its moisturizing and protective properties.

Mechanism of Action

The mechanism of action of Sphingomyelin (Milk, Bovine) involves its incorporation into cell membranes, where it influences membrane fluidity and stability. It interacts with various proteins and receptors, modulating signaling pathways and cellular responses. The compound’s long-chain fatty acid and sphingoid base are crucial for its interaction with membrane components and its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(palmitoyl)-sphing-4-enine-1-phosphocholine: Similar structure but with a shorter fatty acid chain (palmitoyl).

    N-(stearoyl)-sphing-4-enine-1-phosphocholine: Contains an 18-carbon stearoyl chain instead of the 23-carbon tricosanoyl chain.

    N-(behenoyl)-sphing-4-enine-1-phosphocholine: Features a 22-carbon behenoyl chain.

Uniqueness

Sphingomyelin (Milk, Bovine) is unique due to its long 23-carbon fatty acid chain, which imparts distinct physical and chemical properties. This longer chain length can affect the compound’s behavior in biological membranes, potentially leading to different biological activities and applications compared to its shorter-chain counterparts.

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(50)47-44(43-54-55(51,52)53-42-41-48(3,4)5)45(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h37,39,44-45,49H,6-36,38,40-43H2,1-5H3,(H-,47,50,51,52)/b39-37+/t44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZWBNWTCVLZJN-NMIJJABPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H93N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677023
Record name (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/23:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

121999-74-4
Record name (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/23:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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